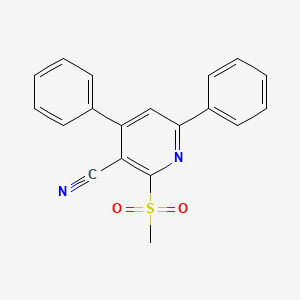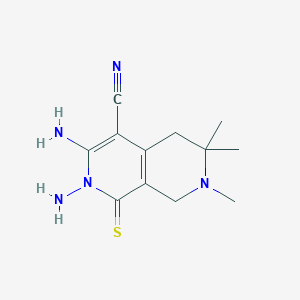
4-(mesitylcarbonyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(mesitylcarbonyl)-N-methylbenzamide, also known as MMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in organic solvents and has a melting point of 172-174°C. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
4-(mesitylcarbonyl)-N-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In biochemistry, 4-(mesitylcarbonyl)-N-methylbenzamide has been used as a tool for studying protein-ligand interactions and enzyme inhibition. In materials science, 4-(mesitylcarbonyl)-N-methylbenzamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(mesitylcarbonyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. Additionally, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
4-(mesitylcarbonyl)-N-methylbenzamide has several advantages for lab experiments, including its ability to form inclusion complexes with various drugs, its potent antitumor activity, and its ability to inhibit various enzymes and signaling pathways. However, there are also some limitations to using 4-(mesitylcarbonyl)-N-methylbenzamide in lab experiments, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 4-(mesitylcarbonyl)-N-methylbenzamide. One direction is to study the potential use of 4-(mesitylcarbonyl)-N-methylbenzamide as a drug delivery system for various drugs. Another direction is to study the mechanism of action of 4-(mesitylcarbonyl)-N-methylbenzamide in more detail to better understand its effects on various enzymes and signaling pathways. Additionally, future research could focus on the synthesis of novel derivatives of 4-(mesitylcarbonyl)-N-methylbenzamide with improved properties for various applications. Finally, more studies could be conducted to evaluate the potential toxicity of 4-(mesitylcarbonyl)-N-methylbenzamide and its derivatives in vivo.
Conclusion
In conclusion, 4-(mesitylcarbonyl)-N-methylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(mesitylcarbonyl)-N-methylbenzamide and its derivatives could lead to the development of novel drugs and materials with unique properties.
Synthesis Methods
4-(mesitylcarbonyl)-N-methylbenzamide can be synthesized using various methods, including the reaction of N-methyl-4-aminobenzamide with mesityl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization or column chromatography. Another method involves the reaction of N-methyl-4-aminobenzamide with mesityl isocyanate in the presence of a base such as pyridine. The product is then purified using column chromatography.
properties
IUPAC Name |
N-methyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-9-12(2)16(13(3)10-11)17(20)14-5-7-15(8-6-14)18(21)19-4/h5-10H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQIFAVWRLJVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2,4,6-trimethylbenzoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
